molecular formula C11H14BrNO3 B5848357 3-bromo-4,5-diethoxybenzamide

3-bromo-4,5-diethoxybenzamide

Cat. No. B5848357
M. Wt: 288.14 g/mol
InChI Key: XMEZJSYRJGCLKL-UHFFFAOYSA-N
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Description

3-bromo-4,5-diethoxybenzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of 3-bromo-4,5-diethoxybenzamide is not fully understood. However, studies have suggested that it may act as an inhibitor of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4,5-diethoxybenzamide can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4,5-diethoxybenzamide in lab experiments is its relatively simple synthesis method. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several potential future directions for the study of 3-bromo-4,5-diethoxybenzamide. One area of interest is its potential use as a treatment for inflammatory diseases. Additionally, further research could explore its potential as a cancer treatment or its antioxidant properties. Finally, studies could focus on further understanding its mechanism of action to better design experiments to explore its potential applications.
In conclusion, 3-bromo-4,5-diethoxybenzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been studied for its potential anti-inflammatory, anticancer, and antioxidant properties. While its mechanism of action is not fully understood, there are several potential future directions for further study.

Synthesis Methods

The synthesis of 3-bromo-4,5-diethoxybenzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-bromo-4,5-dihydroxybenzoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to yield the final product, 3-bromo-4,5-diethoxybenzamide.

Scientific Research Applications

3-bromo-4,5-diethoxybenzamide has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which could make it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-bromo-4,5-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEZJSYRJGCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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